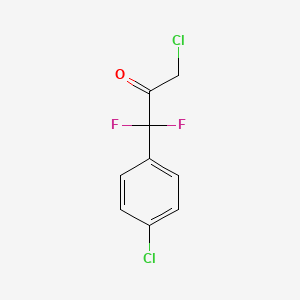
2-fluoro-5-(propan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(propan-2-yloxy)aniline is a yellow, crystalline solid compound with the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol. This compound is used in various fields of research, including medicinal chemistry, drug development, and material science.
Preparation Methods
The synthesis of 2-fluoro-5-(propan-2-yloxy)aniline typically involves the reaction of 2-fluoroaniline with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .
Chemical Reactions Analysis
2-fluoro-5-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-fluoro-5-(propan-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block for more complex chemical structures.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-fluoro-5-(propan-2-yloxy)aniline can be compared with other similar compounds, such as:
5-fluoro-2-(propan-2-yloxy)aniline: Similar in structure but with different substitution patterns.
2-fluoroaniline: Lacks the propan-2-yloxy group, leading to different chemical properties.
5-fluoroaniline: Similar but lacks the propan-2-yloxy group
Properties
CAS No. |
99717-08-5 |
|---|---|
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



